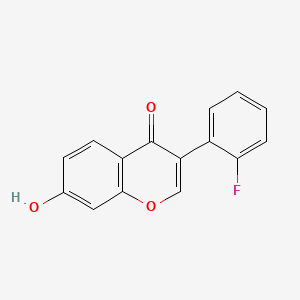

3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one

Description

3-(2-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a 4H-chromen-4-one core substituted with a hydroxy group at position 7 and a 2-fluorophenyl group at position 2. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may enhance metabolic stability or binding affinity compared to non-fluorinated analogs .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLMIYZNQPEYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155598 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127526-39-0 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127526390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-fluorobenzaldehyde and 2-hydroxyacetophenone as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives. Substitution reactions can lead to various substituted fluorophenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(2-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is being investigated for its potential therapeutic applications. Compounds in the flavonoid category, like this one, have demonstrated various biological activities including:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that flavonoids can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory conditions.

- Anticancer Potential : Some studies suggest that chromone derivatives may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Pharmacological Studies

The pharmacological profile of this compound suggests potential applications in:

- Antiviral and Antimicrobial Activities : Similar compounds have shown efficacy against various viral strains and bacterial infections.

- Neuroprotective Effects : There is growing interest in flavonoids for their ability to protect neuronal cells from damage.

Data Table: Biological Activities of this compound

Case Study 2: Neuroprotective Effects

Research on flavonoids has shown that they can protect against neurodegeneration by reducing oxidative stress and modulating neuroinflammatory responses. A study highlighted that compounds with similar structures to this compound exhibited significant neuroprotective effects in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with receptors involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

The substitution pattern and halogen type significantly influence biological activity and physicochemical properties. Key analogs include:

Key Observations :

Analogs with Modified Functional Groups

Key Observations :

- Solubility: Methoxy and amino groups improve aqueous solubility, whereas fluorine or trifluoromethyl groups enhance membrane permeability .

Biological Activity

3-(2-Fluorophenyl)-7-hydroxy-4H-chromen-4-one, a derivative of the flavonoid family, has garnered attention in recent years for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H11F O3

- Molecular Weight : 270.25 g/mol

The presence of the fluorine atom in the phenyl ring enhances its biological activity by influencing electron distribution and molecular interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a scavenger for free radicals and reactive oxygen species, thereby protecting cellular components from oxidative stress.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are crucial in mediating inflammation.

- Anticancer Activity : The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways like the PI3K/Akt pathway .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antioxidant Efficacy : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, indicating its potential as a protective agent against oxidative damage .

- Anti-inflammatory Effects : Research indicated that treatment with this compound significantly lowered inflammatory markers in animal models of arthritis, suggesting its potential use in managing inflammatory diseases .

- Anticancer Potential : In vitro studies on breast cancer cell lines showed that the compound not only inhibited cell proliferation but also induced apoptosis, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one, and how can intermediates be validated?

- Methodological Answer : The compound can be synthesized via a multi-step route involving Lewis acid-catalyzed cyclization (e.g., BF₃·OEt₂) followed by demethylation and NaBH₄-mediated cyclization . Key intermediates, such as 3-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, should be characterized using HPLC (>98% purity) and NMR spectroscopy. For example, ¹H NMR signals for the fluorophenyl group appear as multiplets in δ 7.06–7.44 ppm, while the chromenone carbonyl resonates at ~176 ppm in ¹³C NMR .

Q. How can NMR and IR spectroscopy distinguish structural isomers or impurities in this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons in the fluorophenyl group exhibit splitting patterns (e.g., doublets at δ 7.40–7.87 ppm with J = 8.8 Hz) distinct from non-fluorinated analogs. Hydroxy protons may appear as broad singlets (~δ 10–12 ppm) .

- IR : The carbonyl (C=O) stretch at ~1649 cm⁻¹ and O–H vibration at ~3421 cm⁻¹ confirm chromenone and phenolic groups, respectively. Fluorine substitution reduces aromatic C–H stretching frequencies compared to non-fluorinated analogs .

Q. What crystallographic parameters are critical for resolving the compound’s crystal structure?

- Methodological Answer : Use SHELXL for refinement, focusing on:

- Unit cell parameters (e.g., space group P2₁/c for monoclinic systems).

- Hydrogen bonding : The hydroxy group often forms O–H···O interactions with adjacent carbonyls (bond lengths ~2.6–2.8 Å) .

- Disorder modeling : Fluorophenyl substituents may exhibit positional disorder; refine occupancy factors iteratively .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

- Methodological Answer :

- Validation : Cross-check experimental bond lengths (e.g., C–F = 1.35 Å) against DFT-optimized geometries using software like Gaussian. Discrepancies >0.02 Å suggest refinement errors .

- Twinned data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to partition intensity contributions .

- High-resolution data : Collect synchrotron data (λ < 1 Å) to improve Rint values below 5% .

Q. What computational strategies are effective for predicting the compound’s bioactivity against bacterial targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis MtrA (PDB: 4ZQ3). Prioritize poses with hydrogen bonds to Arg-140 and hydrophobic interactions with Phe-136 .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine’s Hammett σₚ value = 0.06) with antibacterial IC₅₀ values. Fluorine enhances membrane permeability but may reduce solubility .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups at C7) affect pharmacological activity?

- Methodological Answer :

- Synthesis : Replace the hydroxy group with methoxy/ethoxy via alkylation (e.g., CH₃I/K₂CO₃ in DMF). Confirm substitution via loss of O–H IR peaks .

- Bioassays : Test derivatives in in vitro models (e.g., LPS-induced inflammation). Ethoxy groups may enhance logP (lipophilicity) but reduce hydrogen-bonding capacity, altering IC₅₀ values by >20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.